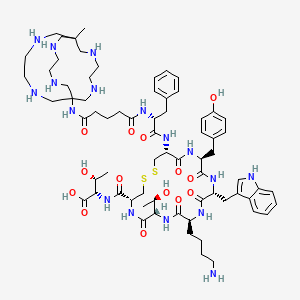![molecular formula C14H17Br2N5S B1436851 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole CAS No. 1307899-44-0](/img/structure/B1436851.png)
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Descripción general
Descripción
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole is used in NIR-II fluorescence imaging for precise brain diagnosis in cases of patients with tumors and neurological diseases .
Synthesis Analysis
The synthesis of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole involves the bromination of its parent heterocycle . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .Molecular Structure Analysis
The structure of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole was confirmed by X-ray analysis .Chemical Reactions Analysis
In order to find selective conditions for the formation of mono- and bis-substituted products in 4,8-dibromobenzo .Physical And Chemical Properties Analysis
The molecular formula of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole is C14H17Br2N5S, and its molecular weight is 447.19 . The predicted boiling point is 532.0±60.0 °C, and the predicted density is 1.86±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Photovoltaic Properties
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole and its derivatives show potential in photovoltaic applications. Keshtov et al. (2013) synthesized copolymers containing similar structures, demonstrating their effectiveness in polymer solar cells with varying efficiencies and photostability in air (Keshtov et al., 2013). Dong et al. (2012) also developed novel copolymers using thiadiazolo[3,4-f]benzotriazole as an acceptor, which exhibited strong absorption in the near-infrared region and were used in high-performance polymer solar cells (Dong et al., 2012).
Application in Organic Field-Effect Transistors
The application of similar compounds in organic field-effect transistors (OFETs) has been explored. Bathula et al. (2016) synthesized a donor-acceptor copolymer containing thiadiazolo[3,4-c]pyridine, demonstrating its suitability for OFET applications due to its strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels (Bathula et al., 2016).
Electrochromic and Optical Properties
Research has also focused on the electrochromic and optical properties of compounds involving benzotriazole and benzothiadiazole. Karakus et al. (2012) synthesized copolymers with these units, revealing their potential as processable electrochromic materials with varying electronic and optical properties (Karakus et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2,8-dibromo-11-(2-ethylhexyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2N5S/c1-3-5-6-8(4-2)7-21-17-11-9(15)13-14(20-22-19-13)10(16)12(11)18-21/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGTXAEOYGVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1N=C2C(=C3C(=C(C2=N1)Br)N=S=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)








